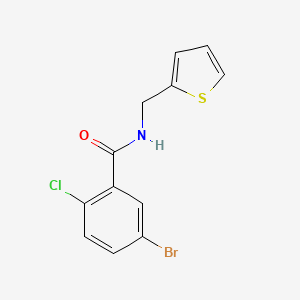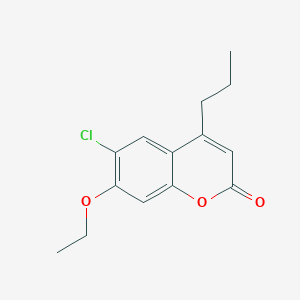
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as CPEC and has been extensively studied for its potential therapeutic applications. This compound is synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. Additionally, this compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one in lab experiments is its ability to exhibit multiple activities. This compound can be used to study the mechanisms of cancer cell growth, oxidative stress, and inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and identify the molecular targets involved in its activity. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one can be achieved using different methods. One of the commonly used methods involves the reaction of 7-ethoxy-4-propylcoumarin with thionyl chloride and chloroacetyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then treated with sodium ethoxide to yield this compound.
Aplicaciones Científicas De Investigación
6-chloro-7-ethoxy-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antioxidant, anti-inflammatory, and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect cells from oxidative stress and reduce inflammation.
Propiedades
IUPAC Name |
6-chloro-7-ethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-5-9-6-14(16)18-12-8-13(17-4-2)11(15)7-10(9)12/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFIEVOXDZUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)
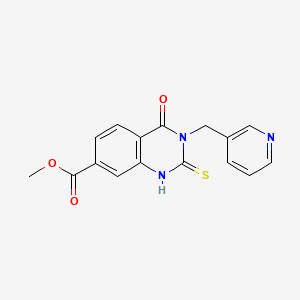


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
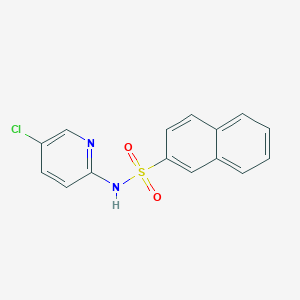
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
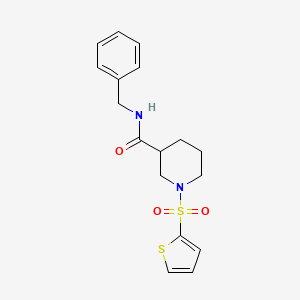
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
